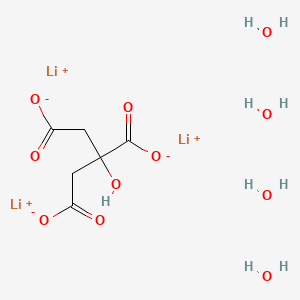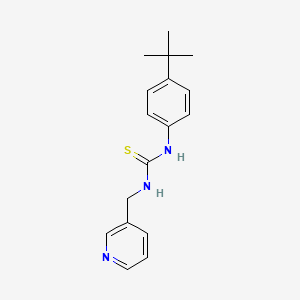
5-ドキシステアリン酸
概要
説明
5-DOXYL-stearic acid is a spin label, a type of stable free radical used in electron paramagnetic resonance (EPR) studies to investigate the dynamics and structure of biological systems, such as proteins and membranes.
Synthesis Analysis
While specific details on the synthesis of 5-DOXYL-stearic acid are not directly available, related studies involve the synthesis of stearic acid derivatives. For instance, Pascal and Ziering (1986) discussed the synthesis of heteroatom-substituted analogues of stearic acid, where oxygen, sulfur atoms, or sulfoxide groups replaced methylene groups in the stearic acid chain (Pascal & Ziering, 1986).
Molecular Structure Analysis
5-DOXYL-stearic acid features a nitroxide free radical group, typically at the 5th position of the stearic acid chain. This structure enables its use in EPR spectroscopy. For example, the study of the spin-label probe 5-SASL by Ferreira et al. (2001) using EPR spectroscopy provides insights into the molecular interactions and hydrophobic behavior of such molecules (Ferreira, Nascimento, & Martin-Neto, 2001).
Chemical Reactions and Properties
5-DOXYL-stearic acid's free radical nature enables it to participate in various chemical reactions. For instance, Isaev and Dzuba (2008) studied its behavior in lipid bilayers, revealing its participation in orientational motions at low temperatures, indicating a significant degree of mobility even at cryogenic temperatures (Isaev & Dzuba, 2008).
Physical Properties Analysis
The physical properties of 5-DOXYL-stearic acid, such as its phase behavior and interaction with biological membranes, can be inferred from studies like those by Vartorelli et al. (2008), who explored the effects of spin-labeled stearic acid on the structure and dynamics of lipid bilayers (Vartorelli, Garay, & Rodrigues, 2008).
Chemical Properties Analysis
The chemical properties, particularly its behavior as a free radical, are crucial for its application in EPR studies. Research by Shima et al. (1993) on the effect of membrane fluidity on the nitroxide radical decay rate of 5-doxyl stearic acid in rat hepatocytes provides insights into its stability and interactions in biological systems (Shima, Nakashima, Kashima, & Nishikawa, 1993).
科学的研究の応用
生物医学研究:膜ダイナミクスとタンパク質相互作用
5-ドキシステアリン酸は、生物医学研究において細胞膜のダイナミクスと構造的特徴を研究するために広く使用されています 。これは電子常磁性共鳴(EPR)分光法においてスピンラベルとして役立ち、膜脂質の流動性と相挙動に関する洞察を提供します。この化合物は、タンパク質-脂質相互作用を調査するために特に価値があり、これは膜タンパク質の機能を理解するために不可欠です .
材料科学:脂質二重層の分析
材料科学では、5-ドキシステアリン酸は分子と脂質二重層の相互作用を調べるために使用されます 。これは、二重層間の脂質転移の速度論とこれらの構造内の分子の挙動を明らかにするのに役立ちます。研究者は、流体ダイナミクスを研究するためにそれを用いており、これは生物学的用途を持つ新しい材料を開発するために不可欠です .
環境研究:界面活性剤凝集体の特性評価
環境科学者は、5-ドキシステアリン酸を使用して界面活性剤凝集体のミクロ環境を特徴付ける 。 この化合物はスピンプローブとして作用できるため、組成とミセル形成の局所的な変化の詳細な分析が可能になり、これは環境汚染物質の挙動と洗浄剤の開発を理解するために重要です .
食品業界:脂質酸化と保存期間
食品製品に直接使用されるわけではありませんが、5-ドキシステアリン酸は、食品業界において研究者が脂質酸化と保存期間を研究するのを支援することにより役割を果たしています。そのスピンラベリング特性により、脂質の安定性の監視が可能になり、食品包装と保存方法の開発に関する情報を得ることができます .
製薬:薬物送達システム
製薬業界では、5-ドキシステアリン酸は薬物送達システム、特に脂質ベースの担体を用いた薬物送達システムを研究するために使用されます 。 その常磁性により、薬物が脂質膜とどのように相互作用し、脂質膜を介してどのように輸送されるかを調べることができ、より効果的な薬物送達メカニズムの設計に役立ちます .
分析化学:EPR分光法
5-ドキシステアリン酸は、分析化学においてEPR分光法の定番です。これは、脂質構造内のスピンラベルの局所的な環境に関する詳細な情報を取得する方法を提供します。これは、複雑な化学系の構造解明に不可欠です .
作用機序
- Changes in the EPR spectra reveal alterations in membrane fluidity, lipid mobility, and interactions with other molecules .
- Researchers use it to study lipid transfer between bilayers, lipid–protein interactions, and the dynamics of lipid membranes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
Research involving 5-DOXYL-stearic acid continues to explore its applications in lipid studies, membrane dynamics, and protein-lipid interactions. Future investigations may focus on refining EPR techniques, understanding its behavior in complex biological systems, and developing novel spin labels for specific research questions .
特性
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h4-19H2,1-3H3,(H,24,25) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZKXQLRMNQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29545-48-0 | |
| Record name | 5-Doxylstearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29545-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Doxylstearic acid?
A1: The molecular formula of 5-Doxylstearic acid is C21H40NO3, and its molecular weight is 356.55 g/mol.
Q2: How does the structure of 5-DSA enable its use as an ESR probe?
A2: 5-DSA contains a stable nitroxide free radical, the DOXYL group (4,4-dimethyl-oxazolidine-1-oxyl), attached to the fifth carbon of the stearic acid chain. This radical allows for its detection via ESR spectroscopy.
Q3: What information can ESR spectroscopy provide about 5-DSA in a biological system?
A3: ESR spectroscopy can reveal information about the rotational motion, orientation, and polarity of the microenvironment surrounding the 5-DSA molecule within a biological system like a membrane [, , ].
Q4: How does 5-DSA interact with lipid membranes?
A4: 5-DSA inserts into lipid bilayers, anchoring itself with its carboxyl group typically near the lipid-water interface. Its hydrophobic tail integrates with the lipid acyl chains [, , ].
Q5: What factors influence the location of 5-DSA within a membrane?
A5: Factors like the charge of the membrane surface, the presence of cholesterol, and the phase state of the lipid bilayer can influence the depth and orientation of 5-DSA within the membrane [, , ].
Q6: How does 5-DSA report on membrane fluidity?
A6: The rotational motion of 5-DSA, as measured by ESR, is sensitive to the fluidity of its surrounding environment. A more fluid environment allows for greater rotational freedom, resulting in a narrower ESR spectrum [, , ].
Q7: Can 5-DSA be used to study interactions between other molecules and membranes?
A7: Yes, changes in 5-DSA's ESR spectra upon the addition of other molecules can provide insights into how these molecules interact with the membrane. For example, interactions with cholesterol, drugs, peptides, or ions can be studied [, , , ].
Q8: How does the position of the DOXYL group in stearic acid affect its information about the membrane?
A8: The position of the DOXYL group determines the depth at which the probe reports information. 5-DSA, with the DOXYL group closer to the carboxyl headgroup, provides information about the membrane's interfacial region. In contrast, 16-doxylstearic acid, with the DOXYL group near the tail end, reports on the membrane's hydrophobic core [, , ].
Q9: How has 5-DSA been used to study microemulsions?
A9: 5-DSA has been used to study the structural characteristics and stability of microemulsions, including those used as potential drug delivery systems [, ].
Q10: Can 5-DSA help understand the mechanism of action of drugs or other bioactive molecules?
A10: Yes, by monitoring changes in membrane fluidity and order, 5-DSA can provide information about how drugs like adamantyl compounds [], ozone [], or plaunotol [] interact with and potentially disrupt membrane structure.
Q11: How is 5-DSA used in studies of protein-lipid interactions?
A11: 5-DSA can be used to examine the influence of membrane-associated proteins on lipid dynamics and organization. Studies with enzymes like (R)-3-hydroxybutyrate dehydrogenase [] have utilized 5-DSA to understand how proteins influence the surrounding lipid environment.
Q12: Has 5-DSA been used in studies involving stratum corneum, the outermost layer of skin?
A12: Yes, researchers have developed methods for utilizing 5-DSA to study the lipid ordering and fluidity of the stratum corneum ex vivo, providing insights into skin barrier function [].
Q13: What are some limitations of using 5-DSA as an ESR probe?
A13:* 5-DSA is a relatively bulky probe and its presence might perturb the membrane structure to some extent.* The nitroxide radical can be reduced by certain biological molecules, potentially affecting the sensitivity of the measurements [, ].* The interpretation of ESR spectra can be complex and requires careful consideration of factors like probe orientation and dynamics [, ].
Q14: What are some potential future applications of 5-DSA in membrane research?
A14:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)
![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)



![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)